3-[(2-phenoxyethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-[(2-phenoxyethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.09973129 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
Research on Schiff bases similar in structural complexity to the compound reveals insights into intramolecular hydrogen bonding and tautomerism. The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the balance between phenol-imine and keto-amine forms in different solvents, highlighting the significance of intramolecular hydrogen bonds in stabilizing these tautomers (Nazır et al., 2000).
Copolymerization Catalysis
Compounds with pyridyl and phenolato motifs have been utilized as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, showcasing their potential in polymer chemistry. The chromium(III) amino-bis(phenolato) complexes studied offer a pathway to producing polycarbonates, a class of materials with diverse applications (Devaine-Pressing et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide have been explored for their antimicrobial activities. This study emphasizes the antimicrobial potential of triazole compounds, suggesting a possible area of application for similar compounds (Bayrak et al., 2009).
Corrosion Inhibition
Schiff bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The findings illustrate how compounds with triazole and pyridyl groups can form protective films on metal surfaces, indicating their utility in corrosion protection (Ansari et al., 2014).
Synthesis and Structural Characterization
The synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with Schiff bases derived from triazole compounds reveal the intricate relationship between molecular structure and metal coordination chemistry. These studies provide a foundation for understanding how similar compounds might interact with various metal ions (Sancak et al., 2007).
Properties
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-20-14(12-6-8-17-9-7-12)18-19-15(20)22-11-10-21-13-4-2-1-3-5-13/h1-9H,10-11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPNSCPKRIKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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